2,3-Bis(benzyloxy)-5-bromopyridine
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Overview
Description
2,3-Bis(benzyloxy)-5-bromopyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of two benzyloxy groups attached to the 2nd and 3rd positions of the pyridine ring, and a bromine atom attached to the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(benzyloxy)-5-bromopyridine typically involves the bromination of 2,3-Bis(benzyloxy)pyridine. The reaction can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the 5th position of the pyridine ring.
Bromination Reaction:
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(benzyloxy)-5-bromopyridine can undergo various chemical reactions, including:
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Nucleophilic Substitution: : The bromine atom can be replaced by other nucleophiles.
Reagents: Sodium azide (NaN3), Potassium thiolate (KSR)
Conditions: Solvent such as DMF, elevated temperatures
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Oxidation: : The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reagents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Conditions: Acidic or basic medium, room temperature or elevated temperatures
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Reduction: : The pyridine ring can be reduced to form piperidine derivatives.
Reagents: Hydrogen gas (H2), Palladium on carbon (Pd/C)
Conditions: High pressure, room temperature or elevated temperatures
Major Products Formed
Nucleophilic Substitution: Formation of azido or thiol-substituted pyridine derivatives.
Oxidation: Formation of benzyloxy aldehydes or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Scientific Research Applications
2,3-Bis(benzyloxy)-5-bromopyridine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting the central nervous system.
Material Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 2,3-Bis(benzyloxy)-5-bromopyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The presence of the bromine atom and benzyloxy groups can influence its binding affinity and selectivity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Bis(benzyloxy)pyridine
- 2,3-Bis(benzyloxy)-6-bromopyridine
- 2,3-Bis(benzyloxy)-4-bromopyridine
Uniqueness
2,3-Bis(benzyloxy)-5-bromopyridine is unique due to the specific positioning of the bromine atom at the 5th position, which can significantly influence its chemical reactivity and biological activity compared to its isomers. This positional specificity can lead to differences in how the compound interacts with biological targets and its overall efficacy in various applications.
Properties
IUPAC Name |
5-bromo-2,3-bis(phenylmethoxy)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO2/c20-17-11-18(22-13-15-7-3-1-4-8-15)19(21-12-17)23-14-16-9-5-2-6-10-16/h1-12H,13-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QETQJINSHFBNRZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC(=C2)Br)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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